
CYM50769
Vue d'ensemble
Description
CYM 50769 est un antagoniste sélectif non peptidique du récepteur 1 des neuropeptides B et W (NPBWR1, également connu sous le nom de GPR7). Il a une concentration inhibitrice (IC50) de 0,12 micromolaire. Ce composé est connu pour sa haute sélectivité contre un large éventail de cibles hors cible ayant une pertinence pharmaceutique .
Méthodes De Préparation
La synthèse de CYM 50769 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Les méthodes de production industrielle pour CYM 50769 ne sont pas largement documentées, mais elles impliqueraient probablement une mise à l'échelle des procédures de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final par le biais de diverses techniques de purification telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
CYM 50769 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent les groupes partants dans la molécule.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions spécifiques de température et de pression pour optimiser les vitesses de réaction et les rendements. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
CYM 50769 a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier les relations structure-activité des récepteurs de neuropeptides.
Biologie : CYM 50769 est utilisé pour étudier le rôle des neuropeptides B et W dans divers processus biologiques, notamment la prolifération et la différenciation cellulaires.
Médecine : La recherche sur CYM 50769 contribue à la compréhension des applications thérapeutiques potentielles des antagonistes des récepteurs de neuropeptides dans le traitement de maladies telles que l'obésité, l'anxiété et la douleur.
Industrie : CYM 50769 peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de neuropeptides .
Mécanisme d'action
CYM 50769 exerce ses effets en se liant sélectivement et en antagonisant le récepteur 1 des neuropeptides B et W (NPBWR1). Ce récepteur est impliqué dans divers processus physiologiques, notamment la régulation de l'appétit, la réponse au stress et la perception de la douleur. En inhibant l'activation du NPBWR1, CYM 50769 peut moduler ces processus, ce qui en fait un outil précieux pour étudier les mécanismes sous-jacents de ces réponses physiologiques .
Applications De Recherche Scientifique
CYM 50769 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of neuropeptide receptors.
Biology: CYM 50769 is used to investigate the role of neuropeptides B and W in various biological processes, including cell proliferation and differentiation.
Medicine: Research on CYM 50769 contributes to understanding the potential therapeutic applications of neuropeptide receptor antagonists in treating diseases such as obesity, anxiety, and pain.
Industry: CYM 50769 can be used in the development of new pharmaceuticals targeting neuropeptide receptors .
Mécanisme D'action
CYM 50769 exerts its effects by selectively binding to and antagonizing neuropeptides B and W receptor 1 (NPBWR1). This receptor is involved in various physiological processes, including the regulation of appetite, stress response, and pain perception. By inhibiting the activation of NPBWR1, CYM 50769 can modulate these processes, making it a valuable tool for studying the underlying mechanisms of these physiological responses .
Comparaison Avec Des Composés Similaires
CYM 50769 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste du récepteur 1 des neuropeptides B et W. Les composés similaires comprennent :
CYM 250 : Un autre antagoniste non peptidique du NPBWR1, mais avec des caractéristiques structurales et une puissance différentes.
ML250 : Un composé présentant des propriétés antagonistes similaires, mais variant dans sa structure chimique et son profil de sélectivité.
L'unicité de CYM 50769 réside dans sa spécificité d'affinité de liaison et sa sélectivité pour le NPBWR1, ce qui en fait un choix privilégié pour les applications de recherche ciblant ce récepteur .
Activité Biologique
CYM50769 is a non-peptide antagonist specifically targeting the neuropeptide W/B receptor 1 (NPBWR1, also known as GPR7). This compound has garnered interest due to its potential applications in modulating various biological processes, particularly in the context of neuropsychiatric disorders and cancer treatment.
This compound functions as an antagonist of the NPBWR1 receptor, which is implicated in several physiological processes including appetite regulation, stress response, and neuroendocrine function. The compound exhibits a submicromolar inhibitory concentration (IC50) of approximately 0.12 μM, indicating its potency in inhibiting NPBWR1 activation by neuropeptide W (NPW) .
Effects on Cell Proliferation
Research has demonstrated that this compound can attenuate NPW-induced cell proliferation in various cell lines. A study reported that at concentrations of 1 and 3 μmol/L, this compound effectively inhibited NPW-23-induced proliferation in a dose-dependent manner . This suggests a potential role for this compound in regulating cellular growth, which could be relevant for therapeutic strategies targeting cancer.
Antidepressant Properties
Recent findings have highlighted the rapid antidepressant-like effects of this compound in animal models. The compound has been shown to mediate fast-acting effects on depressive-like behaviors, with significant behavioral improvements observed shortly after administration . This rapid action may offer new avenues for treating depression, particularly in cases where immediate intervention is critical.
Selectivity and Off-Target Effects
This compound has been characterized by its high selectivity against a wide array of off-target receptors. This selectivity is crucial for minimizing potential side effects associated with broader receptor antagonism . The compound's pharmacological profile suggests it could be developed into a therapeutic agent with fewer adverse effects compared to traditional treatments.
Clinical Implications
The implications of this compound extend into oncology as well. There is evidence suggesting that modulation of NPBWR1 signaling pathways could enhance anti-cancer immune responses. By administering neuromodulating agents like this compound, researchers are exploring new methods to treat cancers characterized by immune dysregulation .
Summary Table of Biological Activity
Feature | Details |
---|---|
Target | NPBWR1 (GPR7) |
IC50 | 0.12 μM |
Mechanism | Antagonist of NPW-induced signaling |
Effects on Cell Proliferation | Dose-dependent inhibition observed |
Antidepressant Activity | Rapid effects on depressive behaviors |
Selectivity | High selectivity against off-targets |
Potential Applications | Treatment for depression and cancer |
Propriétés
IUPAC Name |
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSQUYCVUHYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421365-63-0 | |
Record name | 1421365-63-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for CYM50769 (also known as ML250) and how does it relate to its potential as an antidepressant?
A1: this compound acts as a synthetic antagonist of the receptor for neuropeptides B and W, Npbwr1 []. This receptor is found to be upregulated in the nucleus accumbens of chronically stressed mice and in postmortem brain tissue of individuals diagnosed with depression []. By blocking Npbwr1, this compound appears to influence neuronal activity and downstream signaling pathways, leading to changes in dendritic spine morphology and increased levels of brain-derived neurotrophic factor (Bdnf), a key protein involved in neuronal plasticity and survival []. These effects are associated with a rapid and sustained reduction in depressive-like behaviors in preclinical models [].
Q2: Are there any studies demonstrating the efficacy of this compound in models of depression?
A2: Yes, preclinical studies have demonstrated the antidepressant-like effects of this compound. For instance, microinjection of this compound directly into the nucleus accumbens of mice exposed to chronic stress resulted in a rapid amelioration of depressive-like behavioral symptoms []. This effect was observed within a short timeframe and lasted for up to 7 days after a single administration [].
Q3: Has the structure of this compound been characterized, and is there any information available on its structure-activity relationship (SAR)?
A3: While the provided abstracts do not offer detailed structural characterization data for this compound, its full chemical name is provided as 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one. Further research is needed to explore the specific structural elements essential for its interaction with Npbwr1 and its antidepressant-like effects. Understanding the SAR would be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
Q4: What are the potential advantages of this compound compared to currently available antidepressants?
A4: The research suggests that this compound may offer several potential advantages over existing antidepressants:
- Rapid Onset of Action: Unlike current antidepressants that require weeks to exert therapeutic effects, this compound demonstrated rapid antidepressant-like activity in preclinical models [].
- Sustained Effects: A single administration of this compound was found to maintain its antidepressant-like effects for up to 7 days [], suggesting a potential for longer-lasting therapeutic benefits compared to some currently available options.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.